

Application Notes and Protocols for the Enzymatic Synthesis of Lactodifucotetraose (LDFT)

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Compound of Interest		
Compound Name:	Lactodifucotetraose	
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Introduction

Lactodifucotetraose (LDFT) is a complex human milk oligosaccharide (HMO) that has garnered significant attention for its potential therapeutic applications. As a bioactive compound, LDFT plays a role in modulating the neonatal immune system and has shown promise in attenuating platelet function and inflammatory responses.[1] Specifically, LDFT can inhibit the release of pro-inflammatory proteins and reduce platelet adhesion and aggregation. [1] Its anti-inflammatory effects are partly attributed to its interaction with the tumor necrosis factor receptor 1 (TNFR1), which can inhibit the TNF-α signaling pathway.[2][3] The limited availability of LDFT from natural sources necessitates robust and scalable synthesis methods for research and drug development. Enzymatic synthesis, utilizing specific fucosyltransferases, offers a highly selective and efficient alternative to complex chemical methods.[4][5] This document provides detailed protocols for the enzymatic synthesis of LDFT using both in vitro enzyme reactions and whole-cell biocatalysis.

Data Presentation

Table 1: Fucosyltransferases for Lactodifucotetraose (LDFT) Synthesis



Enzyme Name	Abbreviat ion	Source Organism	Туре	Acceptor Substrate (s)	Product(s	Referenc e
α1,2- fucosyltran sferase	HMFT	Helicobact er mustelae	α1,2	Lactose, 3- fucosyllact ose	2'- fucosyllact ose (2'-FL), LDFT	[6]
Truncated α1,3- fucosyltran sferase	BfFucT∆N 10	Bacteroide s fragilis	α1,3	2'- fucosyllact ose (2'-FL)	LDFT	[6]
α1,2- fucosyltran sferase	Ts2FT	Thermosyn echococcu s sp. NK55a	α1,2	β1-3- galatosides	Fucosylate d oligosacch arides	[7]
α1,2- fucosyltran sferase	WbgL	Escherichi a coli O126	α1,2	Lactose, Lactulose	2'- fucosyllact ose (2'-FL)	[8]

Table 2: Quantitative Data on LDFT Synthesis



Synthesis Method	Key Enzymes	Starting Substrate s	Product Concentr ation	Conversi on/Yield	Fermenta tion/Reac tion Time	Referenc e
Whole-cell biocatalysi s	α1,2-FucT, α1,3-FucT	3 g/L lactose, 3 g/L L- fucose	5.1 g/L LDFT	Not specified	24 hours	[1]
Fed-batch fermentatio n	HMFT, BfFucTΔN 10	Lactose	17.5 g/L LDFT, 6.8 g/L 2'-FL	Not specified	77 hours	[6]
In vitro synthesis of 2'-FL	WbgL	GDP-L- fucose, Lactose	Not specified for LDFT	43% overall yield for GDP-Fuc	3 hours for GDP-Fuc synthesis	[8]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of LDFT

This protocol describes the sequential enzymatic synthesis of LDFT from lactose using recombinant α 1,2-fucosyltransferase and α 1,3-fucosyltransferase.

Materials:

- Lactose
- Guanosine diphosphate fucose (GDP-fucose)
- Recombinant α1,2-fucosyltransferase (e.g., HMFT)
- Recombinant α1,3-fucosyltransferase (e.g., BfFucTΔN10)
- Tris-HCl buffer (50 mM, pH 7.5)
- MgCl₂



- Bovine Serum Albumin (BSA)
- Incubator
- · HPLC system for product analysis

Procedure:

- Step 1: Synthesis of 2'-fucosyllactose (2'-FL)
 - Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 20 mM lactose, 25 mM GDP-fucose, and an optimized concentration of purified α1,2-fucosyltransferase.
 - Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 2-4 hours), with gentle agitation.
 - Monitor the formation of 2'-FL periodically using HPLC.
 - Once the reaction is complete, heat-inactivate the enzyme at 95°C for 5 minutes.
- Step 2: Synthesis of LDFT from 2'-FL
 - To the reaction mixture containing the synthesized 2'-FL, add an optimized concentration of purified α1,3-fucosyltransferase and an additional equivalent of GDP-fucose.
 - Incubate the mixture under the same conditions as Step 1 until the conversion of 2'-FL to LDFT is maximized, as determined by HPLC analysis.
 - Terminate the reaction by heat inactivation at 95°C for 5 minutes.
- Product Purification and Analysis:
 - Purify the LDFT from the reaction mixture using size-exclusion chromatography or other suitable chromatographic techniques.
 - Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.



Protocol 2: Whole-Cell Biocatalysis for LDFT Production in E. coli

This protocol outlines the production of LDFT using an engineered E. coli strain co-expressing α 1,2-fucosyltransferase and α 1,3-fucosyltransferase.

Materials:

- Engineered E. coli strain harboring plasmids for the expression of α1,2-FucT (e.g., HMFT) and α1,3-FucT (e.g., BfFucTΔN10).
- Luria-Bertani (LB) medium with appropriate antibiotics for plasmid maintenance.
- Terrific Broth (TB) or other suitable fermentation medium.
- Lactose solution (sterile)
- L-fucose solution (sterile)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
- Bioreactor (for fed-batch fermentation).

Procedure:

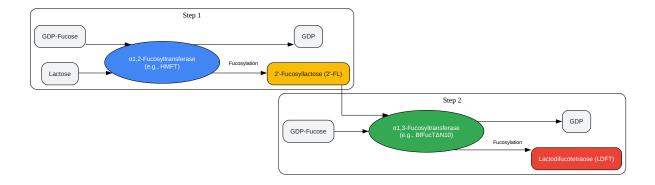
- Inoculum Preparation:
 - Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
 - Incubate overnight at 37°C with shaking (200-250 rpm).
 - Use the overnight culture to inoculate a larger volume of fermentation medium (e.g., 100 mL in a 500 mL flask) and grow to an OD₆₀₀ of 0.6-0.8.
- Protein Expression Induction:



- Induce the expression of the fucosyltransferases by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-24 hours) to ensure proper protein folding and activity.
- Whole-Cell Biotransformation:
 - Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
 - Resuspend the cell pellet in a reaction buffer (e.g., phosphate buffer, pH 7.0) containing lactose and L-fucose as substrates.
 - Incubate the cell suspension at an optimal temperature (e.g., 30°C) with agitation for 24-48 hours.
- Fed-Batch Fermentation (for higher yields):
 - Inoculate the bioreactor containing the fermentation medium with the seed culture.
 - Maintain the pH, temperature, and dissolved oxygen at optimal levels.
 - After an initial batch growth phase, start feeding with a concentrated solution of nutrients, including lactose, to maintain a controlled growth rate and induce protein expression with IPTG.
 - Monitor the production of LDFT in the culture supernatant over time using HPLC.
 - A final concentration of 17.5 g/L of LDFT has been achieved in a 3-L fed-batch culture after 77 hours.[6]
- Product Recovery:
 - Separate the cells from the culture medium by centrifugation or microfiltration.
 - The supernatant containing the secreted LDFT can then be subjected to purification steps as described in Protocol 1.



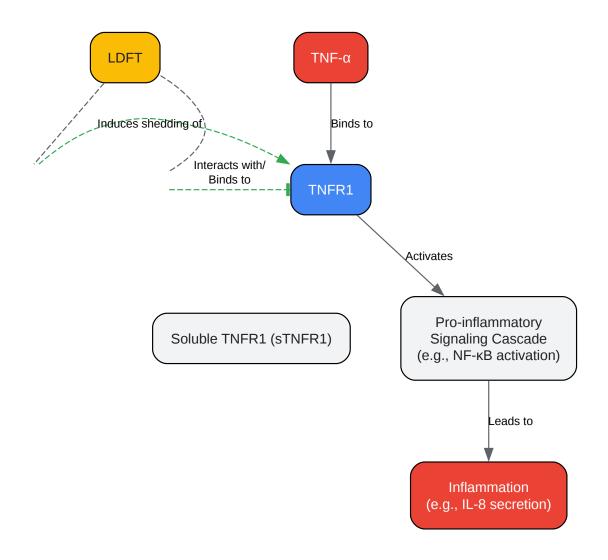
Visualizations



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Caption: Enzymatic synthesis workflow for Lactodifucotetraose (LDFT).





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Caption: LDFT's role in attenuating TNF- α induced inflammation via TNFR1.

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Methodological & Application





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